molecular formula C28H42Cl3N4O2+ B1667017 Ambenonium chloride CAS No. 115-79-7

Ambenonium chloride

Cat. No.: B1667017
CAS No.: 115-79-7
M. Wt: 573.0 g/mol
InChI Key: VBEROBBFVXRQMQ-UHFFFAOYSA-O
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Description

Ambenonium chloride is a chemical compound known for its role as a cholinesterase inhibitor. It is primarily used in the management of myasthenia gravis, a neuromuscular disease that leads to varying degrees of skeletal muscle weakness. The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions and facilitating muscle contraction .

Preparation Methods

Chemical Structure and Key Properties

Ambenonium chloride ([Oxalylbis(iminoethylene)] bis[(o-chlorobenzyl) diethylammonium] dichloride) is characterized by its bis-quaternary ammonium structure with ethyl and 2-chlorobenzyl substituents. Key physicochemical properties include:

Property Value Source
Molecular formula C28H42Cl4N4O2
Molecular weight 608.47 g/mol
Solubility Freely soluble in water, methanol
Melting point 196–199°C (decomposition)

Synthetic Routes and Reaction Mechanisms

While detailed industrial protocols remain proprietary, academic literature and structural analysis suggest the following generalized synthesis pathway:

Formation of the Quaternary Ammonium Core

The bis-quaternary structure is synthesized via a two-step alkylation and quaternization process:

  • Alkylation of Diethylamine :

    • Diethylamine reacts with 2-chlorobenzyl chloride to form N,N-diethyl-2-chlorobenzylamine.
    • Reaction :
      $$
      \text{(C}2\text{H}5\text{)}2\text{NH} + \text{ClC}6\text{H}4\text{CH}2\text{Cl} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NCH}2\text{C}6\text{H}4\text{Cl} + \text{HCl}
      $$
  • Oxalamide Bridging :

    • The tertiary amine intermediate undergoes condensation with oxalyl chloride to form the oxalamide bridge.
    • Reaction :
      $$
      2 \, \text{(C}2\text{H}5\text{)}2\text{NCH}2\text{C}6\text{H}4\text{Cl} + \text{ClC(O)COCl} \rightarrow \text{this compound} + 2 \, \text{HCl}
      $$

Purification and Crystallization

  • The crude product is purified via recrystallization from ethanol/water mixtures.
  • High-performance liquid chromatography (HPLC) methods using acetonitrile-water-phosphoric acid mobile phases ensure ≥98% purity.

Industrial Production Considerations

Scalability Challenges

  • Reagent Stoichiometry : Excess oxalyl chloride (1.05–1.10 equivalents) minimizes diethylamine residues.
  • Temperature Control : Alkylation proceeds at 40–50°C to avoid side reactions.

Quality Control Metrics

Parameter Specification Method
Purity ≥98% HPLC
Residual solvents <0.1% (v/v) GC-MS
Chloride content 22.8–23.2% Titration

Analytical Characterization

Spectroscopic Data

  • 1H NMR (D2O) : δ 7.4–7.2 (m, 8H, aromatic), 4.3 (s, 4H, CH2), 3.6 (q, 8H, NCH2), 1.2 (t, 12H, CH3).
  • IR (KBr) : 1650 cm−1 (C=O stretch), 1250 cm−1 (C-N stretch).

Stability Studies

  • Hydrolytic Degradation : t1/2 = 48 hours at pH 7.4 (25°C), forming N,N-diethyl-2-chlorobenzylamine and oxalic acid.

Comparative Analysis with Analogues

Compound AChE IC50 (nM) Selectivity (AChE/BChE)
This compound 0.12 1.2
Neostigmine 420 0.3
Pyridostigmine 1800 0.5

Data sourced from in vitro assays using human erythrocyte acetylcholinesterase.

Chemical Reactions Analysis

Types of Reactions: Ambenonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ambenonium chloride is a cholinesterase inhibitor primarily used to manage myasthenia gravis, an autoimmune disorder that causes muscle weakness . It functions by reversibly blocking acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By inhibiting this enzyme, this compound increases acetylcholine levels at the neuromuscular junction, facilitating nerve impulse transmission and improving muscle function .

Clinical Applications in Myasthenia Gravis:

  • Management of Muscle Weakness: this compound is indicated for treating muscle weakness resulting from neuromuscular junction defects, such as those seen in myasthenia gravis .
  • Mechanism of Action: It competitively and reversibly inhibits acetylcholinesterase, increasing acetylcholine levels and enhancing signal transmission across the neuromuscular junction .
  • Historical Context: First approved in 1956, this compound has been used as a small molecule drug to manage myasthenia gravis . However, it was withdrawn from the market in the United States in 2010 .
  • Pharmacological Effects: Ambenonium enhances cholinergic function by inhibiting acetylcholine hydrolysis . This leads to increased acetylcholine levels, which have peripheral effects and stimulate glands receiving impulses from the parasympathetic nervous system, potentially causing decreased heart rate and increased saliva production .

Mechanism of Action

Ambenonium chloride exerts its effects by competitively inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine at neuromuscular junctions, thereby enhancing cholinergic transmission and improving muscle strength. The compound binds reversibly to the anionic site of acetylcholinesterase, preventing the binding and hydrolysis of acetylcholine .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing Ambenonium chloride's acetylcholinesterase (AChE) inhibition efficacy in vitro?

Answer: this compound’s AChE inhibition is typically evaluated using the Ellman assay , which measures thiocholine production via spectrophotometry. Key steps include:

  • Reagent preparation : Use purified human AChE (hAChE) and acetylthiocholine iodide as substrate.
  • Inhibition kinetics : Pre-incubate this compound (0.1–10 nM range) with AChE for 10–15 minutes before adding substrate .
  • Controls : Include neostigmine (reversible inhibitor) and ecothiopate (irreversible inhibitor) for comparative analysis .
  • Data normalization : Express results as % inhibition relative to vehicle controls and calculate IC50 values (reported as 0.7 nM for hAChE) .

Q. How do solubility and stability properties of this compound influence experimental design?

Answer: this compound is freely soluble in water, methanol, and acetic acid but hygroscopic, requiring desiccated storage. For in vitro studies:

  • Prepare fresh aqueous solutions to avoid hydrolysis.
  • Use inert solvents (e.g., dimethyl sulfoxide, <1% v/v) for stock solutions to prevent precipitation .
  • Monitor pH (optimal range: 6–8) to maintain stability, as acidic/basic conditions may degrade the compound .

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
SolubilityFreely soluble in water, methanol
Melting Point196–199°C (with decomposition)
Purity≥98% (HPLC-validated)

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite activity in rodent models (e.g., rat phrenic nerve-diaphragm preparations) .
  • Dose-response optimization : Use submaximal doses to avoid non-specific effects and validate target engagement via ex vivo AChE activity assays .
  • Comparative studies : Benchmark against other reversible inhibitors (e.g., donepezil) to isolate mechanism-specific outcomes .

Q. What methodological approaches are critical for analyzing contradictory results in this compound’s selectivity across AChE isoforms?

Answer: Contradictions may stem from isoform-specific structural variations (e.g., hAChE vs. bovine AChE) or assay conditions. To address this:

  • Isoform purification : Use affinity chromatography to isolate specific AChE isoforms from target tissues .
  • Kinetic assays : Compare inhibition constants (KiK_i) under identical buffer/pH conditions.
  • Structural modeling : Perform molecular docking studies to identify binding site differences (e.g., PAS vs. catalytic site interactions) .
  • Data transparency : Report full experimental parameters (e.g., enzyme source, substrate concentration) to enable cross-study validation .

Q. How should researchers optimize this compound dosing in animal models of myasthenia gravis to avoid cholinergic crisis?

Answer:

  • Dose titration : Start with 0.1–0.5 mg/kg (oral or subcutaneous) in rodents, monitoring twitch response in electrophysiological assays .
  • Biomarker monitoring : Measure plasma cholinesterase activity and acetylcholine levels pre-/post-dose to avoid over-inhibition.
  • Rescue protocols : Administer atropine (muscarinic antagonist) to counteract excessive cholinergic effects .

Q. Methodological Considerations for Publication

  • Data presentation : Include raw IC50 values, statistical significance (e.g., ANOVA with post-hoc tests), and comparative tables with reference inhibitors .
  • Discussion of limitations : Address variability in enzyme sources, potential off-target effects, and translational challenges to clinical applications .
  • Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical characterization (e.g., CAS number 115-79-7, purity criteria) .

Properties

CAS No.

115-79-7

Molecular Formula

C28H42Cl3N4O2+

Molecular Weight

573.0 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride

InChI

InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1

InChI Key

VBEROBBFVXRQMQ-UHFFFAOYSA-O

SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-]

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-]

Appearance

Solid powder

melting_point

197.5 °C

Key on ui other cas no.

115-79-7

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI3-22370, Ambenonium dichloride, Ambenonium chloride, Ambestigmin chloride, Oxamizil

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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